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molecular formula C9H7BrN2O B592067 8-Bromo-2-methoxy-1,5-naphthyridine CAS No. 881658-92-0

8-Bromo-2-methoxy-1,5-naphthyridine

Cat. No. B592067
M. Wt: 239.072
InChI Key: HPQMRRPAOIGXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340549B2

Procedure details

To a suspension of 7-fluoro-1,5-naphthyridin-4-ol (400 mg, 2.43 mmol) in DMF (8 mL), was added PBr3 (659.65 mg, 2.43 mmol) dropwise at 50° C. for 10 minutes. After complete addition of PBr3, the suspension became homogeneous and a brown precipitate was obtained over a period of 30 minutes. The reaction was monitored by TLC (TLC eluent: 50% EtOAc in petroleum ether). After completion of reaction, the mixture was cooled to ambient temperature to generate more precipitate. The precipitate was filtered and washed with Et2O (15 mL) and dried under vacuum to afford a brown colored hydro bromide salt of 8-bromo-2-methoxy-[1,5]naphthyridine which was free-based using saturated bicarbonate solution (10 mL) and product was extracted into EtOAc (2×25 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 8-bromo-3-fluoro-1,5-naphthyridine as a brown solid, (200 mg, 36%). 1H NMR (300 MHz, DMSO-d6): δ 9.19 (d, J=2.4 Hz, 1H), 8.84 (d, J=4.8 Hz, 1H), 8.44 (dd, J=2.8 & 9.2 Hz, 1H), 8.23 (d, J=4.8 Hz, 1H). m/z (ESI) 227.1 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
659.65 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1.P(Br)(Br)[Br:14].CCO[C:20](C)=[O:21]>CN(C=O)C>[Br:14][C:6]1[CH:7]=[CH:8][N:9]=[C:10]2[C:5]=1[N:4]=[C:3]([O:21][CH3:20])[CH:2]=[CH:11]2

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=CN=C2C(=CC=NC2=C1)O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
659.65 mg
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brown precipitate was obtained over a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with Et2O (15 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=CN=C2C=CC(=NC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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